N-[2-(2-甲基吲哚-1-基)乙基]-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” is a compound that has been mentioned in the context of being a potent DDR1 inhibitor . DDR1 is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target . The compound has a molecular formula of C19H17F3N2O and a molecular weight of 346.353.
Molecular Structure Analysis
The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” includes a benzamide group attached to an indole group via an ethyl chain. The benzamide group also carries a trifluoromethyl group.科学研究应用
抗心律失常活性
具有三氟乙氧基环取代基的苯甲酰胺在口服抗心律失常活性方面显示出潜力,像氟卡尼特乙酸酯这样的化合物作为抗心律失常剂正在进行临床试验 (Banitt, Bronn, Coyne, & Schmid, 1977).
杀虫剂效力
氟苯甲酰胺,一类新型杀虫剂,对鳞翅目害虫表现出很强的活性,包括抗性菌株,并有望为综合虫害管理计划做出贡献 (Tohnishi et al., 2005).
神经阻断剂活性
对苯甲酰胺的研究发现了对大鼠刻板行为有显着抑制作用的化合物,表明其作为神经阻断剂的潜力 (Iwanami et al., 1981).
心脏电生理活性
N-取代咪唑基苯甲酰胺已被合成并显示出与塞马替利相当的 III 类电生理活性,表明它们作为心脏疾病的选择性药物的潜力 (Morgan et al., 1990).
多巴胺-D2 受体结合
取代的苯甲酰胺依替氯普利已被证明可以选择性阻断大鼠大脑中的多巴胺-D2 结合位点,表明其在多巴胺-D2 拮抗研究中的用途 (Hall, Köhler, & Gawell, 1985).
抗癌评估
苯甲酰胺的衍生物对各种癌细胞系显示出中等到极好的抗癌活性,强调了它们在抗癌药物开发中的潜力 (Ravinaik et al., 2021).
三氟甲基化反应
对苯甲酰胺三氟甲基化的研究提供了对酸性酰胺指导基团配位模式的见解,促进了 C-H 活化 (Zhang, Dai, Wasa, & Yu, 2012).
超分子凝胶化
N-(噻唑-2-基)苯甲酰胺衍生物已被研究其凝胶化行为,突出了甲基官能团和非共价相互作用在凝胶化中的作用 (Yadav & Ballabh, 2020).
防腐
含有苯甲酰胺的咪唑鎓离子液体显示出优异的防腐性能,表明它们在保护涂层中的应用 (Cai, Liang, Zhou, & Liu, 2012).
黑色素瘤细胞毒性
与烷化细胞毒剂偶联的苯甲酰胺衍生物已证明对黑色素瘤细胞的毒性增加,支持它们在黑色素瘤治疗中靶向药物递送中的使用 (Wolf et al., 2004).
未来方向
Indole derivatives, such as “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be further developed and studied for their potential applications in medicine.
属性
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-13-11-14-5-2-3-8-17(14)24(13)10-9-23-18(25)15-6-4-7-16(12-15)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUKZSCXISPQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。